Pyruvic Acid
Pyruvic Acid
Pyruvic acid, also known as 2-oxopropanoate or pyroracemic acid, belongs to the class of organic compounds known as alpha-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the adjacent carbon. Pyruvic acid is a drug which is used for nutritional supplementation, also for treating dietary shortage or imbalance. Pyruvic acid exists as a liquid, soluble (in water), and a moderately acidic compound (based on its pKa). Pyruvic acid has been found throughout most human tissues, and has also been detected in most biofluids, including saliva, blood, sweat, and breast milk. Within the cell, pyruvic acid is primarily located in the mitochondria, peroxisome and cytoplasm. Pyruvic acid exists in all eukaryotes, ranging from yeast to humans. Pyruvic acid participates in a number of enzymatic reactions. In particular, L-Glutamic acid and pyruvic acid can be biosynthesized from L-alanine and oxoglutaric acid through the action of the enzyme alanine aminotransferase 1. Furthermore, Pyruvic acid can be converted into oxalacetic acid; which is mediated by the enzyme pyruvate carboxylase, mitochondrial. Furthermore, Pyruvic acid can be biosynthesized from pyruvaldehyde through the action of the enzyme aldehyde dehydrogenase, mitochondrial. Finally, Pyruvic acid and L-serine can be converted into hydroxypyruvic acid and L-alanine; which is catalyzed by the enzyme serine--pyruvate aminotransferase. In humans, pyruvic acid is involved in the gluconeogenesis pathway, the pyruvate metabolism pathway, the alanine metabolism pathway, and the oncogenic action OF fumarate pathway. Pyruvic acid is also involved in several metabolic disorders, some of which include the lactic acidemia pathway, 4-hydroxybutyric aciduria/succinic semialdehyde dehydrogenase deficiency, the sialuria or french type sialuria pathway, and the glycogenosis, type vii. tarui disease pathway. Outside of the human body, pyruvic acid can be found in a number of food items such as calabash, squashberry, lambsquarters, and peach (var. ). This makes pyruvic acid a potential biomarker for the consumption of these food products. Pyruvic acid is a potentially toxic compound.
Pyruvic acid is a 2-oxo monocarboxylic acid that is the 2-keto derivative of propionic acid. It is a metabolite obtained during glycolysis. It has a role as a fundamental metabolite and a cofactor. It derives from a propionic acid. It is a conjugate acid of a pyruvate.
An intermediate compound in the metabolism of carbohydrates, proteins, and fats. In thiamine deficiency, its oxidation is retarded and it accumulates in the tissues, especially in nervous structures. (From Stedman, 26th ed)
Pyruvic acid is a 2-oxo monocarboxylic acid that is the 2-keto derivative of propionic acid. It is a metabolite obtained during glycolysis. It has a role as a fundamental metabolite and a cofactor. It derives from a propionic acid. It is a conjugate acid of a pyruvate.
An intermediate compound in the metabolism of carbohydrates, proteins, and fats. In thiamine deficiency, its oxidation is retarded and it accumulates in the tissues, especially in nervous structures. (From Stedman, 26th ed)
Brand Name:
Vulcanchem
CAS No.:
127-17-3
VCID:
VC0042746
InChI:
InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)
SMILES:
CC(=O)C(=O)O
Molecular Formula:
C3H4O3
Molecular Weight:
88.06 g/mol
Pyruvic Acid
CAS No.: 127-17-3
Reference Standards
VCID: VC0042746
Molecular Formula: C3H4O3
Molecular Weight: 88.06 g/mol
CAS No. | 127-17-3 |
---|---|
Product Name | Pyruvic Acid |
Molecular Formula | C3H4O3 |
Molecular Weight | 88.06 g/mol |
IUPAC Name | 2-oxopropanoic acid |
Standard InChI | InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6) |
Standard InChIKey | LCTONWCANYUPML-UHFFFAOYSA-N |
SMILES | CC(=O)C(=O)O |
Canonical SMILES | CC(=O)C(=O)O |
Boiling Point | 54 °C at 1.00E+01 mm Hg |
Density | 1.260-1.281 |
Melting Point | 13.8 °C 13.8°C |
Physical Description | Liquid colourless to amber viscous liquid with a sour vinegar-like odou |
Description | Pyruvic acid, also known as 2-oxopropanoate or pyroracemic acid, belongs to the class of organic compounds known as alpha-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the adjacent carbon. Pyruvic acid is a drug which is used for nutritional supplementation, also for treating dietary shortage or imbalance. Pyruvic acid exists as a liquid, soluble (in water), and a moderately acidic compound (based on its pKa). Pyruvic acid has been found throughout most human tissues, and has also been detected in most biofluids, including saliva, blood, sweat, and breast milk. Within the cell, pyruvic acid is primarily located in the mitochondria, peroxisome and cytoplasm. Pyruvic acid exists in all eukaryotes, ranging from yeast to humans. Pyruvic acid participates in a number of enzymatic reactions. In particular, L-Glutamic acid and pyruvic acid can be biosynthesized from L-alanine and oxoglutaric acid through the action of the enzyme alanine aminotransferase 1. Furthermore, Pyruvic acid can be converted into oxalacetic acid; which is mediated by the enzyme pyruvate carboxylase, mitochondrial. Furthermore, Pyruvic acid can be biosynthesized from pyruvaldehyde through the action of the enzyme aldehyde dehydrogenase, mitochondrial. Finally, Pyruvic acid and L-serine can be converted into hydroxypyruvic acid and L-alanine; which is catalyzed by the enzyme serine--pyruvate aminotransferase. In humans, pyruvic acid is involved in the gluconeogenesis pathway, the pyruvate metabolism pathway, the alanine metabolism pathway, and the oncogenic action OF fumarate pathway. Pyruvic acid is also involved in several metabolic disorders, some of which include the lactic acidemia pathway, 4-hydroxybutyric aciduria/succinic semialdehyde dehydrogenase deficiency, the sialuria or french type sialuria pathway, and the glycogenosis, type vii. tarui disease pathway. Outside of the human body, pyruvic acid can be found in a number of food items such as calabash, squashberry, lambsquarters, and peach (var. ). This makes pyruvic acid a potential biomarker for the consumption of these food products. Pyruvic acid is a potentially toxic compound. Pyruvic acid is a 2-oxo monocarboxylic acid that is the 2-keto derivative of propionic acid. It is a metabolite obtained during glycolysis. It has a role as a fundamental metabolite and a cofactor. It derives from a propionic acid. It is a conjugate acid of a pyruvate. An intermediate compound in the metabolism of carbohydrates, proteins, and fats. In thiamine deficiency, its oxidation is retarded and it accumulates in the tissues, especially in nervous structures. (From Stedman, 26th ed) |
Solubility | 1000000 mg/L (at 20 °C) 11.36 M 1000.0 mg/mL miscible with water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Synonyms | 2-Oxopropanoic Acid; Pyruvate; α-Ketopropionate; _x000B_ |
Vapor Pressure | 1.29 mmHg |
PubChem Compound | 1060 |
Last Modified | Nov 11 2021 |
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